3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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Overview
Description
“3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” is a compound that belongs to the class of organic compounds known as indolines . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” derivatives involves various chemical reactions . The derivatives were evaluated for their cytotoxic properties against murine leukemia, L1210, human leukemia, REH and K562, human T-cell leukemia, CEM and human cervix carcinoma, HeLa cells .Molecular Structure Analysis
The molecular formula of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” is C18H16N4O4 . The average mass is 352.344 Da and the monoisotopic mass is 352.117157 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” derivatives are complex and involve multiple steps . The derivatives display cytotoxicity to human CEM T-lymphocytes .Physical and Chemical Properties Analysis
The compound appears as a yellow powder . It has a melting point of 250-253°C . The IR (KBr) ν (2o amine, N-H str) is at 3139 cm-1, (>C=O str of isatin) at 1685 cm-1, (>C=O str of hydrazide) at 1658 cm-1, (imine, C=N str) at 1620 cm-1 (Ar, C-H str) at 3068 cm-1, (alkanes, C-H str) at 2989 cm-1, (nitro, N=O str) at 1537 cm-1, 1328 cm-1, (bromo, C-Br str) at 583 cm-1 .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) utilized LC-MS/MS to investigate the degradation processes of nitisinone and its by-products, highlighting the importance of understanding the stability and degradation pathways of such compounds in various conditions, which can contribute to better assessing the risks and benefits of their medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Oxy-PAHs in the Environment
The occurrence of oxy-PAHs (oxygenated polycyclic aromatic hydrocarbons) in the environment and their potential genotoxic/mutagenic risk assessment for human health were reviewed by Clergé et al. (2019). This study underscores the significance of investigating structurally modified PAHs, such as nitrated and oxy-PAHs, for their environmental toxicity and human health implications (Clergé, le Goff, Lopez, Ledauphin, & Delépée, 2019).
Nitrous Oxide Emission from Aquaculture
A review by Hu et al. (2012) discusses nitrous oxide (N2O) emissions from aquaculture, indicating the significance of understanding N2O production pathways in aquaculture systems for environmental management and greenhouse gas mitigation (Hu, Lee, Chandran, Kim, & Khanal, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to have cytotoxic properties against various types of cancer cells .
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to have cytotoxic properties, suggesting that they may affect pathways related to cell growth and survival .
Safety and Hazards
As with any chemical compound, handling “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” should be done with care. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions of “3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” could involve further exploration of its therapeutic possibilities.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-14(9-4-3-5-10(8-9)19(22)23)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAODFZWKZIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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